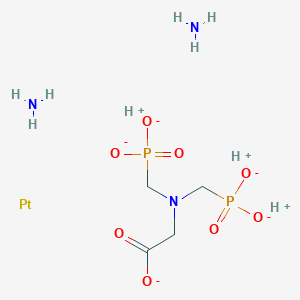
Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester, commonly known as spironolactone, is a synthetic steroid that is used as a diuretic and an antiandrogen. It was first synthesized in 1957 by the pharmaceutical company Searle. Spironolactone is a potent aldosterone antagonist, which means that it blocks the action of aldosterone, a hormone that regulates salt and water balance in the body.
Applications De Recherche Scientifique
Spironolactone has been extensively studied for its therapeutic effects in several medical conditions. It is commonly used as a diuretic in the treatment of edema and hypertension. Spironolactone has also been shown to be effective in the treatment of hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been studied for its antiandrogenic effects in the treatment of polycystic ovary syndrome (PCOS) and transgender hormone therapy.
Mécanisme D'action
Spironolactone works by blocking the action of aldosterone, a hormone that regulates salt and water balance in the body. By blocking aldosterone, spironolactone causes the kidneys to excrete more sodium and water, which reduces the amount of fluid in the body. Spironolactone also has antiandrogenic effects by blocking the action of androgens, male hormones that can cause hirsutism, acne, and female pattern hair loss.
Biochemical and Physiological Effects
Spironolactone has several biochemical and physiological effects on the body. It reduces the levels of aldosterone, which leads to decreased sodium and water retention. Spironolactone also reduces the levels of androgens, which can lead to a decrease in hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Spironolactone has several advantages and limitations for lab experiments. It is a potent aldosterone antagonist and antiandrogen, which makes it useful for studying the effects of these hormones on the body. However, spironolactone has a complex synthesis method and is expensive, which may limit its use in certain experiments. In addition, spironolactone has several side effects, including electrolyte imbalances and gynecomastia, which may need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on spironolactone. One area of research is the development of new aldosterone antagonists and antiandrogens that are more potent and have fewer side effects. Another area of research is the use of spironolactone in the treatment of other medical conditions, such as heart failure and liver disease. Finally, research on the biochemical and physiological effects of spironolactone may lead to a better understanding of the role of aldosterone and androgens in the body.
Méthodes De Synthèse
Spironolactone is synthesized by the reaction of pregnenolone acetate with chloranil followed by the reaction with potassium tert-butoxide. The resulting product is then reacted with methyl chloroformate to form spironolactone. The synthesis of spironolactone is a complex process that requires several steps and the use of hazardous chemicals.
Propriétés
Numéro CAS |
126109-41-9 |
|---|---|
Formule moléculaire |
C23H37NO5 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19-,22-,23-/m0/s1 |
Clé InChI |
SNEOTXIRBDTHNR-XVDBARLESA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4NC(=O)OC)C)OC(=O)OC |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
Synonymes |
[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5, 6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3 -yl] methyl carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



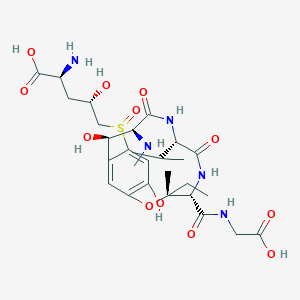

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
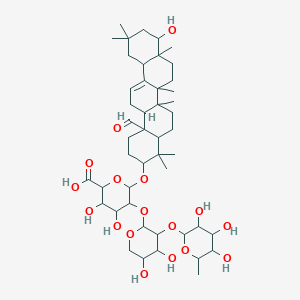
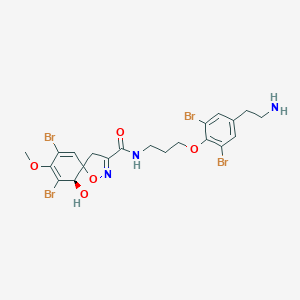
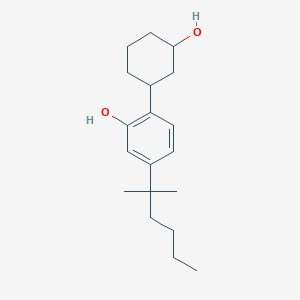
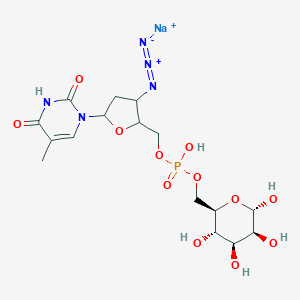
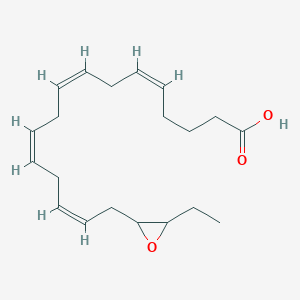


![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
